N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N-methyl-1-(oxan-3-yl)methanamine
Description
N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N-methyl-1-(oxan-3-yl)methanamine: is a novel compound in the field of organic chemistry, characterized by a complex structure involving multiple functional groups. This compound exhibits a unique combination of an imidazole ring, a difluoromethyl group, and an oxane ring, potentially giving it unique chemical and biological properties.
Properties
IUPAC Name |
N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N-methyl-1-(oxan-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2N3O/c1-16(7-10-3-2-6-18-9-10)8-11-15-4-5-17(11)12(13)14/h4-5,10,12H,2-3,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEAWAFPNSIFEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCOC1)CC2=NC=CN2C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with the selection of appropriate starting materials such as imidazole derivatives, difluoromethyl reagents, and oxane.
Reaction Steps
Step 1: : Formation of the [difluoromethyl]imidazole intermediate through nucleophilic substitution reactions.
Step 2: : Alkylation of the [difluoromethyl]imidazole intermediate with a suitable alkylating agent to introduce the N-methyl group.
Step 3: : The key step involves a condensation reaction with 3-oxanemethanamine, forming the final compound.
Industrial Production Methods
Scale-Up Considerations: : Optimization of reaction conditions, including temperature, pressure, and catalyst selection to ensure high yield and purity on an industrial scale.
Purification Techniques: : Crystallization, distillation, and chromatography methods are employed to purify the compound effectively.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the imidazole ring and the oxane ring.
Reduction: : Reduction reactions are less common but may occur under specific conditions, targeting the imidazole ring.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, particularly at the imidazole ring and the oxane ring.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions.
Reduction: : Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride.
Substitution: : Halogenation agents, nucleophiles like sodium azide, and electrophiles like alkyl halides.
Major Products
Oxidation Products: : Formation of difluoromethyl-imidazole oxides.
Reduction Products: : Reduced imidazole derivatives.
Substitution Products: : Varied substituted imidazole and oxane derivatives.
Scientific Research Applications
Chemistry: : Used as a precursor in synthetic organic chemistry for the development of novel pharmaceuticals and materials.
Biology: : Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: : Potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities.
Industry: : Application in the development of new materials, agrochemicals, and catalysts.
Mechanism of Action
Molecular Targets and Pathways
Enzyme Inhibition: : Interacts with specific enzymes, inhibiting their activities, which could be utilized in drug development.
Receptor Binding: : Potential to bind to biological receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-[[1-(fluoromethyl)imidazol-2-yl]methyl]-N-methyl-1-(oxan-3-yl)methanamine
N-[[1-(chloromethyl)imidazol-2-yl]methyl]-N-methyl-1-(oxan-3-yl)methanamine
N-[[1-(bromomethyl)imidazol-2-yl]methyl]-N-methyl-1-(oxan-3-yl)methanamine
Uniqueness
The presence of the difluoromethyl group provides distinct physicochemical properties compared to its analogs, potentially enhancing its biological activity and stability.
The unique combination of functional groups may result in diverse reactivity and application potential, setting it apart from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
